Leu-AMS
CAS No.:
Cat. No.: VC0006681
Molecular Formula: C16H25N7O7S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H25N7O7S |
---|---|
Molecular Weight | 459.5 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylpentanoyl]sulfamate |
Standard InChI | InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9+,11+,12+,16+/m0/s1 |
Standard InChI Key | XFEDFDTWJLGMBO-LEJQEAHTSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
SMILES | CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Chemical and Structural Characteristics of Leu-AMS
Leu-AMS (C₁₆H₂₅N₇O₇S) is a sulfamoyl-adenylate derivative designed to mimic the leucyl-adenylate intermediate formed during tRNA charging by LRS . Its molecular weight is 459.48 g/mol, and it exhibits solubility in DMSO up to 49.17 mg/mL (107.01 mM) . The compound’s stereochemistry is significant, as the R enantiomer (Leu-AMS R enantiomer) retains inhibitory activity against LRS, highlighting the importance of chiral specificity in target engagement .
Crystal Structure and Binding Modes
The crystal structure of human LRS bound to Leu-AMS (PDB: 6KIE) reveals critical interactions within the enzyme’s active site . Leu-AMS occupies the leucine-binding pocket, forming hydrogen bonds with residues in the catalytic domain (CD) and connective peptide 1 (CP1) domain. This binding induces conformational changes in the variable domain (VC), which is implicated in mTORC1 signaling . Comparative hydrogen/deuterium exchange (HDX) studies show that Leu-AMS stabilizes the VC domain, reducing deuterium uptake in regions spanning residues 958–974 .
Table 1: Key Chemical Properties of Leu-AMS
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₅N₇O₇S | |
Molecular Weight | 459.48 g/mol | |
CAS Number | 288591-93-5 | |
Solubility (DMSO) | ≥49.17 mg/mL (107.01 mM) | |
Purity | 97.04% |
Biological Activities and Cellular Effects
Antibacterial Properties
Leu-AMS inhibits bacterial growth by targeting prokaryotic LRS, which lacks the VC domain involved in mTORC1 signaling . This specificity makes it a valuable tool for studying bacterial protein synthesis without confounding effects on host mTOR pathways.
Table 2: Biological Activity Profile of Leu-AMS
Activity | Observation | Source |
---|---|---|
LRS Inhibition | IC₅₀ = 22.34 nM | |
mTORC1 Modulation | No effect on S6K phosphorylation | |
Cytotoxicity | IC₅₀ ~1–10 µM (cell-dependent) | |
Antibacterial Growth | Inhibits Gram-positive bacteria |
Structural and Biophysical Insights
SAXS and HDX-MS Analyses
Small-angle X-ray scattering (SAXS) of LRS bound to Leu-AMS reveals an elongated conformation (Rg = 54.19 Å) compared to the apo enzyme (Rg = 47.02 Å) . HDX-MS further identifies decreased deuterium exchange in the VC domain (residues 958–974), confirming Leu-AMS’s role in stabilizing this region . These findings align with crystallographic data, illustrating how Leu-AMS binding modulates LRS’s structural dynamics .
Enantiomeric Specificity
The R enantiomer of Leu-AMS retains full inhibitory activity, while the S enantiomer is inactive . Docking studies suggest that the R configuration optimally aligns the sulfamoyl group with LRS’s active site, enabling hydrogen bonding with Ser974 and His955 .
Pharmacological and Practical Considerations
Research Applications
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mTORC1 Studies: Leu-AMS decouples LRS’s enzymatic and signaling functions, enabling precise dissection of leucine-sensing mechanisms .
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Antibacterial Development: Its specificity for bacterial LRS supports its use in high-throughput screens for novel antibiotics .
Future Directions and Challenges
While Leu-AMS has proven invaluable in basic research, its therapeutic translation faces hurdles due to systemic toxicity. Strategies such as prodrug formulations or nanoparticle delivery could enhance selectivity for cancer cells or pathogenic bacteria . Additionally, structural analogs targeting the VC domain may yield mTORC1-specific modulators with fewer off-target effects .
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